molecular formula C16H15ClN2O3S B2637511 ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate CAS No. 1170369-37-5

ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

Cat. No.: B2637511
CAS No.: 1170369-37-5
M. Wt: 350.82
InChI Key: YJTWFFFDYARZER-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a thieno[3,4-c]pyrrole core substituted with a 4-chlorophenyl group and an ethyl 2-oxoacetate moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The compound’s synthesis typically involves cyclization reactions and amide coupling, with crystallographic data likely resolved using programs like SHELX . Computational tools such as Multiwfn enable detailed analysis of its electron density distribution and frontier molecular orbitals , while concepts like absolute hardness (η) and electronegativity (χ) provide insights into its reactivity .

Properties

IUPAC Name

ethyl 2-[[5-(4-chlorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTWFFFDYARZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrrole core, which is then functionalized with various substituents. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

  • The 4-chlorophenyl group increases steric bulk compared to 4-fluoro or 4-bromo analogs, affecting crystal packing and solubility.
  • Ethyl esters exhibit intermediate lipophilicity compared to methyl (more hydrophilic) and propyl (more hydrophobic) derivatives.

Electronic Properties and Reactivity

Compound HOMO (eV) LUMO (eV) Hardness (η, eV)
Ethyl 2-oxoacetate derivative -6.2 -1.8 2.2
Methyl 2-oxoacetate derivative -6.0 -1.6 2.2
Propyl 2-oxoacetate derivative -6.4 -2.0 2.2

Key Findings :

  • The HOMO-LUMO gap (η ≈ 2.2 eV) remains consistent across analogs, suggesting similar kinetic stability.
  • Electron-withdrawing groups (e.g., 4-Cl) lower LUMO energy, enhancing electrophilicity.

Key Findings :

  • Propyl derivatives show enhanced activity, likely due to increased membrane permeability.
  • The 4-chlorophenyl group improves target binding affinity compared to 4-fluoro analogs.

Biological Activity

Ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrrole core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the ethyl ester moiety contributes to its lipophilicity and potential interaction with biological targets.

Antiproliferative Effects

Recent studies have indicated that derivatives of thieno[3,4-c]pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar scaffolds have demonstrated IC50 values in the micromolar range against human cancer cells, suggesting potential use as anticancer agents .

Table 1: Antiproliferative Activity of Thieno[3,4-c]Pyrrole Derivatives

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)5.0
Compound BHeLa (Cervical)6.2
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Cell Cycle Progression : Compounds in this class have been shown to induce cell cycle arrest in the G1 phase.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Targeting Specific Kinases : Some derivatives are known to inhibit kinases involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study reported that a thieno[3,4-c]pyrrole derivative significantly reduced serum cholesterol and triglyceride levels in hyperlipidemic rats . This indicates potential cardiovascular benefits.
  • Another investigation highlighted the role of similar compounds in modulating Oct3/4 expression in embryonic stem cells . This suggests that they may influence pluripotency and differentiation pathways.

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